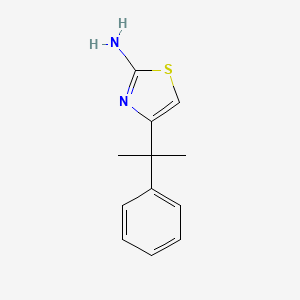

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(2-phenylpropan-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-12(2,9-6-4-3-5-7-9)10-8-15-11(13)14-10/h3-8H,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARFGFLUZAGLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-phenylpropane with thioamide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole ring.

Scientific Research Applications

Antileishmanial Activity

Background : Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Current treatments are often toxic and require parenteral administration. Therefore, the search for new therapeutic agents is critical.

Research Findings : A study synthesized and screened various 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis. Among the tested compounds, some exhibited significant anti-promastigote activity with favorable selectivity indices. For instance:

- Compound 6 showed an IC50 of 20.78 μM with a selectivity index (SI) of 5.69.

- Compound 3 had an IC50 of 46.63 μM (SI: 26.11).

- Compound 4 demonstrated an IC50 of 53.12 μM (SI: 4.80).

These results suggest that modifications in the thiazole scaffold can enhance biological activity, indicating potential pathways for developing new antileishmanial drugs targeting S-methyl-5-thioadenosine phosphorylase as a macromolecular target .

Anti-inflammatory Potential

Research Overview : The thiazole ring has been extensively explored for its anti-inflammatory properties. Recent studies have focused on synthesizing derivatives to evaluate their efficacy against inflammatory diseases.

Key Findings : A pharmacological study investigated the docking of newly synthesized thiazole compounds against target proteins associated with inflammation, such as COX-2 and 5-LOX. The binding energies and interactions were analyzed using molecular modeling techniques, suggesting that specific structural modifications could enhance their inhibitory effects on these enzymes .

Cancer Treatment Applications

Mechanism of Action : Thiazole derivatives have shown promise in cancer therapy due to their ability to modulate drug resistance mechanisms in tumor cells. For example, certain compounds have been designed to reverse resistance to chemotherapeutic agents like paclitaxel and doxorubicin by increasing intracellular drug concentrations in resistant cell lines.

Case Studies : One notable study developed a lead compound that effectively increased paclitaxel concentration in drug-resistant cell lines at a concentration of 10 μM, demonstrating its potential as a co-treatment option in chemotherapy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Pharmacological Profiles

- Anti-inflammatory Activity : Compound 2a showed significant activity in docking studies, attributed to the methoxy group’s electron-donating effects enhancing receptor interactions .

- CRF1 Antagonism : SSR125543A’s potency (IC₅₀ = 3 nM in cAMP assays) highlights the impact of bulky substituents (e.g., cyclopropyl, chloro) on receptor selectivity and brain penetration .

Spectral and Physical Properties

- ¹H NMR Shifts : Aromatic protons in 4-substituted thiazoles (e.g., 2a: δ 7.77–7.96; 2b: δ 7.14–7.64) reflect substituent electronic effects. Methoxy groups deshield adjacent protons (δ ~3.82) .

- Melting Points : Chloro-substituted 2b (180°C) has a lower melting point than methoxy-substituted 2a (196°C), likely due to reduced crystallinity from Cl’s steric effects .

Biological Activity

The compound 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antibacterial, antifungal, anti-inflammatory, and antileishmanial properties. This article delves into the biological activities associated with this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can lead to the inhibition of specific enzymes and receptors involved in crucial biological processes:

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

- Antimicrobial Activity : Thiazole derivatives often exhibit activity against bacterial strains and have been studied for their potential against Mycobacterium tuberculosis and other pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. For instance:

- Substituents at C-4 Position : The presence of different substituents at this position has been shown to significantly affect the potency against various pathogens. A 2-pyridyl unit at C-4 enhances activity against bacterial strains .

- Selectivity Index (SI) : Compounds with favorable SI values indicate a good balance between efficacy and cytotoxicity. For example, certain thiazole derivatives have shown high selectivity against Leishmania species while maintaining low toxicity towards human cells .

Case Studies

-

Antileishmanial Activity :

A study synthesized several 4-phenylthiazol-2-amines and assessed their efficacy against Leishmania amazonensis. The most promising compound exhibited an IC50 of 20.78 µM with a selectivity index of 5.69, indicating significant potential for further development as an antileishmanial agent . -

Antimicrobial Properties :

Another investigation focused on the antimicrobial properties of thiazole derivatives against M. tuberculosis. The study highlighted that certain modifications at the C-2 and C-4 positions were essential for maintaining antibacterial activity while minimizing cytotoxic effects .

Data Tables

| Compound | Target Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 6 | Leishmania amazonensis | 20.78 | 5.69 |

| Compound 3 | M. tuberculosis | 46.63 | 26.11 |

| Compound 4 | M. tuberculosis | 53.12 | 4.80 |

Q & A

What are the standard synthetic routes for 4-(2-Phenylpropan-2-yl)-1,3-thiazol-2-amine, and how can purity be optimized?

Level: Basic

Methodological Answer:

A common approach involves refluxing 2-amino-4-phenylthiazole derivatives with aldehydes or ketones in ethanol or acetic acid, followed by recrystallization (e.g., ethanol/water mixtures) to isolate the product . For purity optimization, thin-layer chromatography (TLC) can monitor reaction progress, while recrystallization solvents (e.g., ethanol or DMSO/water) should be selected based on compound solubility. Column chromatography with silica gel (ethyl acetate/hexane gradients) may further resolve impurities .

Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Level: Basic

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiazole core and substituent positions, particularly the tert-phenyl group. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with a C18 column (acetonitrile/water mobile phase) or melting point determination. Infrared (IR) spectroscopy can confirm functional groups like NH₂ .

How can computational tools predict viable synthetic routes for novel derivatives of this compound?

Level: Advanced

Methodological Answer:

Databases like Reaxys and PISTACHIO enable retrosynthetic analysis by identifying analogous reactions. Quantum chemical calculations (e.g., DFT) model reaction energetics, while machine learning platforms (e.g., ICReDD’s workflow) integrate experimental data to prioritize high-yield routes. For example, substituent effects on reaction feasibility can be predicted using transition-state modeling .

How should researchers address contradictions between experimental yields and computational predictions?

Level: Advanced

Methodological Answer:

Discrepancies often arise from unaccounted solvent effects or steric hindrance. Validate computational models by:

- Re-optimizing calculations with explicit solvent parameters (e.g., COSMO-RS).

- Performing kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.

- Cross-referencing with experimental databases (e.g., PubChem) to adjust activation energy thresholds .

What strategies are used to evaluate the biological activity of this compound and its derivatives?

Level: Advanced

Methodological Answer:

For phosphodiesterase inhibition studies (a common target for thiazoles):

- Perform enzyme inhibition assays (e.g., fluorescence-based PDE4/5 kits).

- Use molecular docking (AutoDock Vina) to map binding interactions with PDE active sites.

- Validate selectivity via competitive binding assays against off-target enzymes .

How does solvent choice impact the synthesis of this compound derivatives?

Level: Advanced

Methodological Answer:

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for thiazole formation, while ethanol or methanol improves Schiff base condensation. Solvent polarity indices should match reaction steps:

- Reflux: Ethanol (low polarity) minimizes side reactions.

- Recrystallization: DMSO/water mixtures (high polarity gradient) maximize crystal purity .

What experimental design principles optimize reaction conditions for scaled synthesis?

Level: Advanced

Methodological Answer:

Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (temperature, catalyst loading, solvent ratio). For example:

- Central Composite Design: Optimizes reflux time and molar ratios.

- Response Surface Methodology: Maps yield vs. pH and temperature to identify ideal conditions (e.g., 90°C, pH 8-9 for thiadiazole derivatives) .

How should stability and storage conditions be determined for this compound?

Level: Advanced

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition thresholds.

- Light Sensitivity: UV-Vis spectroscopy tracks absorbance changes under accelerated light exposure.

- Storage: Anhydrous conditions (desiccator with silica gel) at -20°C prevent hydrolysis. Waste must be segregated for professional disposal due to potential environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.